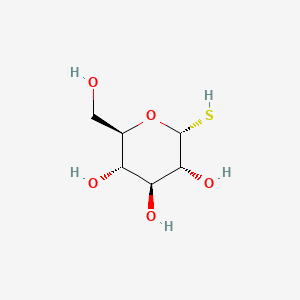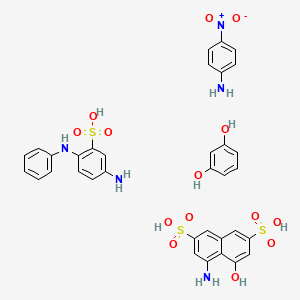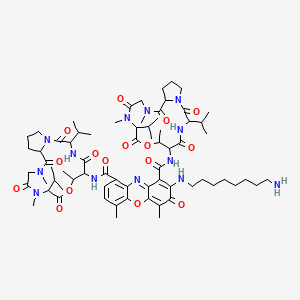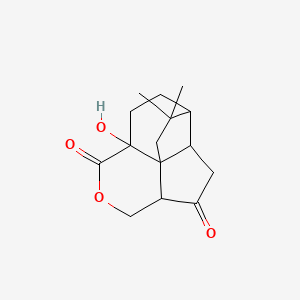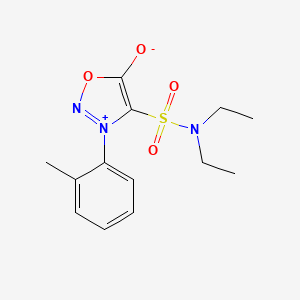
10-Methoxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methoxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound belonging to the class of dibenzoxazepines This compound is characterized by its unique structure, which includes a dibenzoxazepine core with a methoxy group at the 10th position and a ketone functional group at the 11th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves the following steps:
Formation of the Dibenzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a dibenzylamine derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate to introduce the ketone functional group at the 11th position. This can be done using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
10-Methoxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
10-Methoxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 10-Methoxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone groups play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
Dibenz(b,f)(1,4)oxazepin-11-(10H)-one: Lacks the methoxy group, which may result in different chemical and biological properties.
10-Hydroxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one: Has a methyl group instead of a methoxy group, which can influence its steric and electronic properties.
Uniqueness
10-Methoxy-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
140438-10-4 |
|---|---|
分子式 |
C14H11NO3 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
5-methoxybenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C14H11NO3/c1-17-15-11-7-3-5-9-13(11)18-12-8-4-2-6-10(12)14(15)16/h2-9H,1H3 |
InChI 键 |
ZHECVBNZLMGZNA-UHFFFAOYSA-N |
规范 SMILES |
CON1C2=CC=CC=C2OC3=CC=CC=C3C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


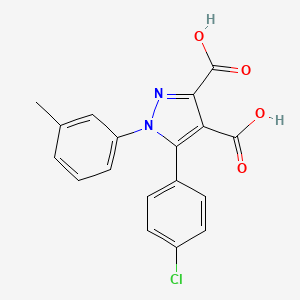
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
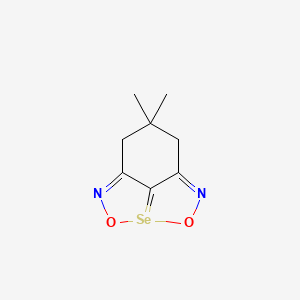
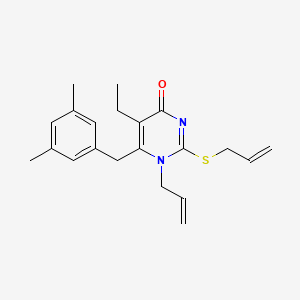
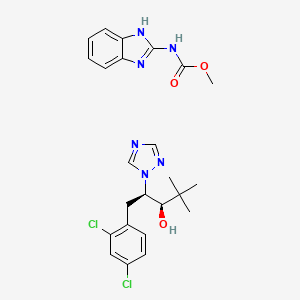
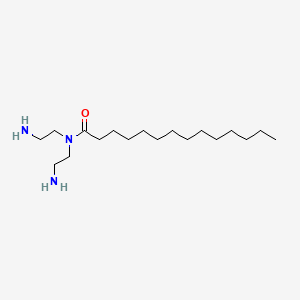
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
